Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)-
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Overview
Description
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- is an organic compound belonging to the phenol family. It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique chemical structure, which includes bulky tert-butyl and isopropyl groups attached to the phenol ring. These substituents influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include anhydrous conditions and a controlled temperature to ensure selective alkylation at the desired positions on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and minimize by-products. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be hydrogenated under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized as an antioxidant and stabilizer in plastics, resins, and other materials.
Mechanism of Action
The mechanism by which Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The bulky substituents can also affect the compound’s binding affinity and specificity, leading to selective interactions with certain molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Known for its use as an antioxidant and stabilizer in various industrial applications.
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-: Used in similar applications as an antioxidant and stabilizer.
Uniqueness
Phenol, 2-(1,1-dimethylethyl)-5-(1-methylethyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both tert-butyl and isopropyl groups provides a distinct steric hindrance and electronic effects, making it valuable in specific chemical and industrial applications.
Properties
CAS No. |
4151-60-4 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-tert-butyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O/c1-9(2)10-6-7-11(12(14)8-10)13(3,4)5/h6-9,14H,1-5H3 |
InChI Key |
DBULNVCXEGKRIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)(C)C)O |
Origin of Product |
United States |
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